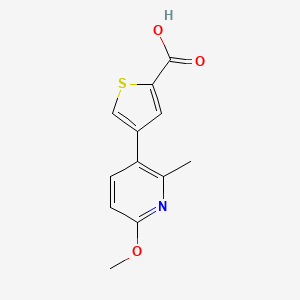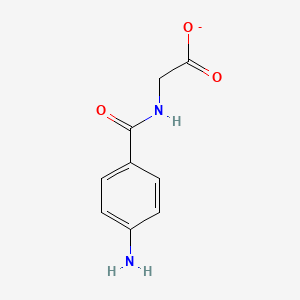![molecular formula C18H17ClNO4+ B12120033 6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a benzoxazinone core, a chloro substituent, and a propyl chain linked to a methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a chloroacetyl chloride under basic conditions to form the benzoxazinone core.
Introduction of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction using a suitable alkyl halide, such as 3-bromopropylamine.
Attachment of the Methylphenoxy Group: The final step involves the etherification of the propyl chain with 4-methylphenol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid: This compound shares a similar phenoxypropyl group but has an indole core instead of a benzoxazinone core.
6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4(1H)-pyridazinone: This compound has a similar chloro and phenoxy substituent but features a pyridazinone core.
Uniqueness
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties. Its specific substitution pattern and structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H17ClNO4+ |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C18H17ClNO4/c1-12-3-6-14(7-4-12)23-10-2-9-20-16-8-5-13(19)11-15(16)17(21)24-18(20)22/h3-8,11,13H,2,9-10H2,1H3/q+1 |
InChI-Schlüssel |
PDRKAYJSFNTHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCC[N+]2=C3C=CC(C=C3C(=O)OC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)



![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)


![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)

![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
